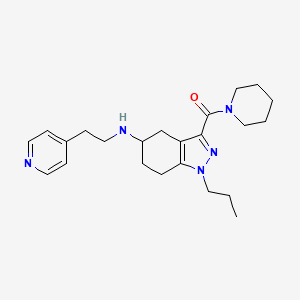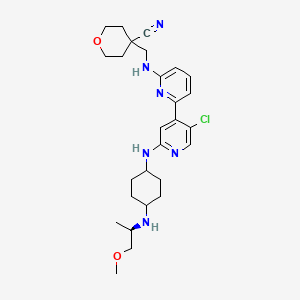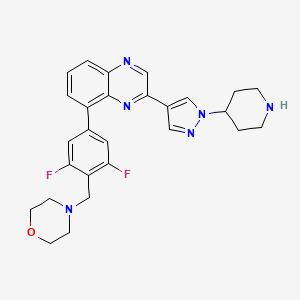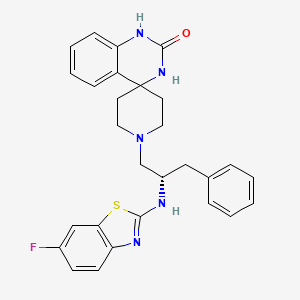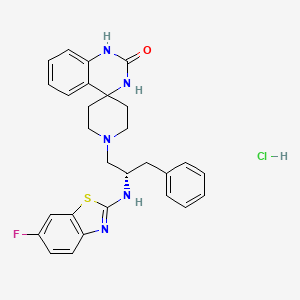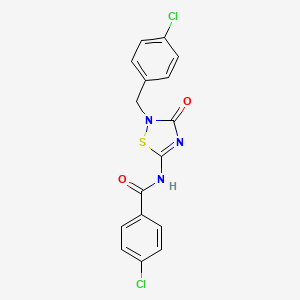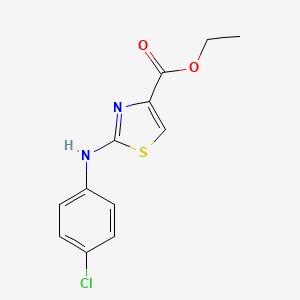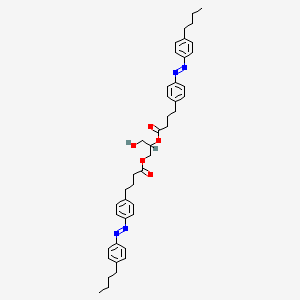
OptoDArG
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OptoDArG is a diacylglycerol photoswitch, which enables efficient control of transient receptor potential canonical (TRPC) channels by light . This compound is particularly significant in the field of photopharmacology, where light is used to control biological processes with high spatial and temporal precision .
Preparation Methods
OptoDArG is synthesized through a series of chemical reactions involving diacylglycerol analogs. The synthetic route typically involves the incorporation of azobenzene moieties into the diacylglycerol structure . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
OptoDArG undergoes various chemical reactions, primarily driven by its photoswitchable nature. The compound can undergo cis-trans isomerization upon exposure to light, which alters its conformation and, consequently, its biological activity . Common reagents used in these reactions include azobenzene derivatives and diacylglycerol analogs . The major products formed from these reactions are the cis and trans isomers of this compound, each with distinct biological activities .
Scientific Research Applications
OptoDArG has a wide range of scientific research applications. In chemistry, it is used as a tool to study lipid-protein interactions and lipid signaling pathways . In biology, this compound is employed to investigate the functions of TRPC channels in various cellular processes . In industry, this compound can be used in the development of advanced materials with light-responsive properties .
Mechanism of Action
The mechanism of action of OptoDArG involves its ability to undergo light-induced cis-trans isomerization . This conformational change alters the compound’s interaction with TRPC channels, leading to the activation or inhibition of these channels . The molecular targets of this compound are the lipid-binding sites within the TRPC channels, which are critical for the compound’s ability to modulate channel activity .
Comparison with Similar Compounds
OptoDArG is unique among diacylglycerol photoswitches due to its high efficiency and specificity in controlling TRPC channels . Similar compounds include PhoDAG-1 and PhoDAG-3, which also function as photoswitchable diacylglycerols but differ in their structural properties and biological activities . This compound’s ability to provide precise control over TRPC channel activity makes it a valuable tool in photopharmacology .
Properties
IUPAC Name |
[2-[4-[4-[(4-butylphenyl)diazenyl]phenyl]butanoyloxy]-3-hydroxypropyl] 4-[4-[(4-butylphenyl)diazenyl]phenyl]butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H52N4O5/c1-3-5-9-33-15-23-37(24-16-33)44-46-39-27-19-35(20-28-39)11-7-13-42(49)51-32-41(31-48)52-43(50)14-8-12-36-21-29-40(30-22-36)47-45-38-25-17-34(18-26-38)10-6-4-2/h15-30,41,48H,3-14,31-32H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBHLPDZJFKXFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)CCCC(=O)OCC(CO)OC(=O)CCCC3=CC=C(C=C3)N=NC4=CC=C(C=C4)CCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H52N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
704.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

